molecular formula C23H18O2 B1659869 5-(4-Methoxyphenyl)-2,3-diphenylfuran CAS No. 68630-11-5

5-(4-Methoxyphenyl)-2,3-diphenylfuran

Cat. No.: B1659869
CAS No.: 68630-11-5
M. Wt: 326.4 g/mol
InChI Key: GKDGDMFKEAMOEI-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2,3-diphenylfuran is a furan-based aromatic compound featuring two phenyl groups at positions 2 and 3 of the furan ring and a 4-methoxyphenyl substituent at position 3. This structure confers unique electronic and steric properties, making it relevant in materials science, organic synthesis, and pharmaceutical research. The methoxy group enhances electron density on the aromatic system, influencing reactivity and intermolecular interactions.

Properties

CAS No.

68630-11-5

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,3-diphenylfuran

InChI

InChI=1S/C23H18O2/c1-24-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23(25-22)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

GKDGDMFKEAMOEI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 2,3-diphenylfuran derivatives with varied substituents at position 4. Below is a detailed comparison with structurally related compounds from the evidence, focusing on physical properties, spectral data, and functional attributes.

Table 1: Structural and Physical Properties of 5-Substituted 2,3-Diphenylfuran Derivatives

Compound Name Substituent at Position 5 Physical State Melting Point (°C) Key Spectral Data (NMR, IR, HRMS) Reference
5-(4-Methoxyphenyl)-2,3-diphenylfuran 4-Methoxyphenyl Not reported Not reported Not explicitly provided
5-(4-tert-Butylphenyl)-2,3-diphenylfuran (196l) 4-tert-Butylphenyl Yellow solid 104–106 ¹H NMR : δ 1.35 (s, 9H, tert-butyl); IR : 1647 cm⁻¹ (C=O); HRMS : C₂₆H₂₅O (353.1905)
5-(Naphthalen-1-yl)-2,3-diphenylfuran (196n) Naphthalen-1-yl Pale yellow oil Not reported ¹H NMR : δ 7.70–7.23 (aromatic); IR : 3018 cm⁻¹ (C-H stretch)
5-(4-Phenylpiperidin-1-yl)-2,3-diphenylfuran (196a) 4-Phenylpiperidin-1-yl Pale yellow oil Not reported ¹H NMR : Similar to 196b; HRMS : C₂₂H₁₉O
5-Cyclohexyl-2,3-diphenylfuran (196p) Cyclohexyl Pale yellow oil Not reported ¹H NMR : δ 7.48–7.23 (aromatic); IR/HRMS not reported

Key Differences in Substituent Effects

  • Electron-Donating vs. Steric Hindrance: The tert-butyl group in 196l enhances crystallinity (m.p. 104–106°C), whereas naphthalen-1-yl (196n) and cyclohexyl (196p) substituents result in oils, likely due to reduced molecular symmetry .
  • Spectral Signatures: ¹H NMR: The tert-butyl group in 196l shows a distinct singlet at δ 1.35, absent in other derivatives. Aromatic protons in 196n and 196l exhibit upfield shifts compared to the methoxyphenyl variant, reflecting substituent electronic effects .

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